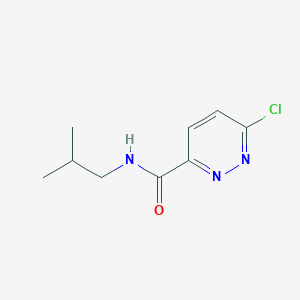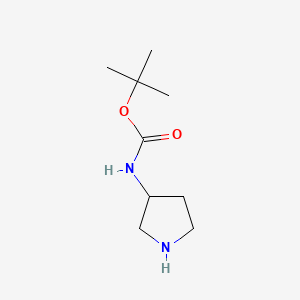
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide" is a chemical entity that appears to be related to various research efforts in the field of medicinal chemistry. The papers provided discuss the synthesis and biological evaluation of similar compounds, which are often designed to target specific biological pathways or receptors. For instance, compounds with the thiazolyl-pyridine structure have been explored for their potential as kappa-opioid agonists , HIF prolyl 4-hydroxylase inhibitors , and in the synthesis of thiazolo[3,2-a]pyridine derivatives . Additionally, acetamide derivatives have been studied for their antibacterial, antituberculosis, antifungal, and herbicide antidote activities .
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives with various substituents that influence their biological activity. For example, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen has been described, leading to the discovery of potent kappa-opioid agonists . Similarly, the synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogs has been developed, revealing novel scaffolds for PHD2 inhibitors . The synthesis of thiazolo[3,2-a]pyridines from cyanoacetanilides intermediates has also been reported . These methods typically involve multi-step synthetic routes, with the final structure confirmed by analytical and spectral data.
Molecular Structure Analysis
The molecular structure of compounds in this class is crucial for their biological activity. The structure-activity relationship (SAR) is often explored to optimize the compounds' efficacy. For instance, the complex structure of a PHD2 inhibitor with its target was obtained to facilitate lead optimization . The key structures of thieno[2,3-b]pyridine derivatives were confirmed by X-ray diffraction and 2D NMR techniques, indicating the importance of accurate structural determination .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer biological activity. The synthesis of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives involves conventional methods and the introduction of formohydrazido moieties . Similarly, the preparation of 3-(substituted amino)thieno[2,3-b]pyridines involves reactions that introduce azidoacetamide and monothiooxamide fragments .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized to understand their stability, solubility, and potential as drug candidates. Molecular docking and dynamics studies are performed to predict the binding patterns with target proteins . Additionally, ADME (absorption, distribution, metabolism, and excretion) parameters are determined to evaluate the pharmacokinetic profile of the synthesized compounds . These properties are essential for the compounds' development as therapeutic agents.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have been actively exploring the synthesis of novel derivatives of thiazole and pyridine, including compounds similar to N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide. These compounds have demonstrated promising antimicrobial properties. For instance, a study focused on the synthesis of novel sulphonamide derivatives, including aminothiazole, amino-oxazole, and benzo[d]thiazol-2-ylthio derivatives. These compounds displayed good antimicrobial activity, with some showing high activity against various microbial strains. Computational calculations were also performed to understand the correlation between the experimental and theoretical values, which provided confirmation for the anticipated compounds (Fahim & Ismael, 2019).
Structure-Activity Relationships and Antiproliferative Activity
The structure-activity relationships of derivatives of this compound have been a subject of study, with a focus on their antiproliferative activities. New functionalized pyridine linked thiazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds have shown promising results, especially against liver carcinoma and breast cancer cells, with IC50 values indicating significant activity. These studies provide valuable insights into the potential therapeutic applications of these compounds (Alqahtani & Bayazeed, 2020).
Insecticidal Activity
Another application area for these derivatives is in the field of agriculture, where their insecticidal properties have been investigated. For example, novel heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their efficacy against the cotton leafworm, Spodoptera littoralis. The research highlights the potential of these compounds as insecticidal agents, contributing to the development of new pesticides (Fadda et al., 2017).
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-2-4-14(5-3-12)22-11-16(21)20-17-19-15(10-23-17)13-6-8-18-9-7-13/h2-10H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOKQMWPGJOUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

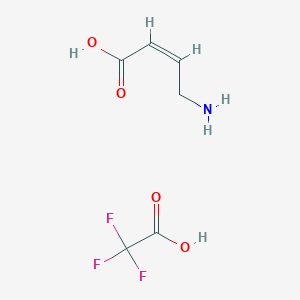
![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)
![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)
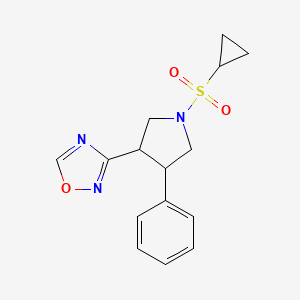
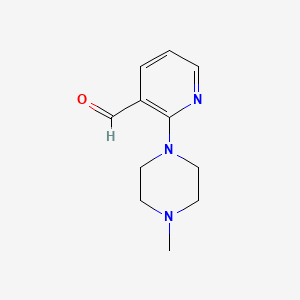
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)
![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)

![4-{[2-(5-Chlorothiophen-2-yl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2543244.png)
